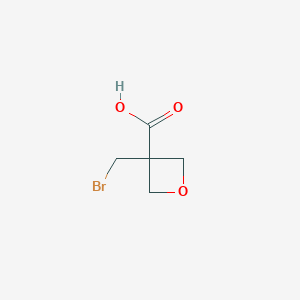

3-(Bromomethyl)oxetane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Bromomethyl)oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a solid substance with the SMILES string BrCC1COC1 .

Synthesis Analysis

The synthesis of 3-(Bromomethyl)oxetane-3-carboxylic acid involves the use of trimethyloxosulfonium iodide. The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . A related method was reported that used the sodium anion of an NTs-sulfoximine .Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)oxetane-3-carboxylic acid is represented by the InChI code 1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2, (H,7,8) . The molecular weight of this compound is 195.01 .Chemical Reactions Analysis

The chemical reactions involving 3-(Bromomethyl)oxetane-3-carboxylic acid are quite interesting. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)oxetane-3-carboxylic acid include its molecular weight of 195.01 and its InChI code 1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2, (H,7,8) . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Synthesis of New Oxetane Derivatives

3-(Bromomethyl)oxetane-3-carboxylic acid: is a valuable intermediate in the synthesis of new oxetane derivatives. These derivatives are explored for their potential in various fields, including medicinal chemistry and material science . The bromomethyl group in particular allows for further functionalization through nucleophilic substitution reactions, enabling the creation of a diverse array of oxetane-containing compounds.

Medicinal Chemistry: Drug Design and Development

In drug discovery, oxetane rings, such as those derived from 3-(Bromomethyl)oxetane-3-carboxylic acid , are used to improve the physicochemical properties of pharmaceuticals . They can enhance metabolic stability and reduce lipophilicity, which is crucial for the pharmacokinetics of drug molecules. Oxetanes have been incorporated into several drugs that have reached clinical trials, demonstrating their significance in medicinal chemistry.

Neurotrophic Activity

Compounds containing the oxetane ring have shown neurotrophic activity, which is the ability to support the growth and survival of neurons . This application is particularly intriguing for the development of treatments for neurodegenerative diseases, where promoting neuron health is essential.

Cancer Chemotherapy

Oxetane-containing drugs, such as taxol and its derivatives, disrupt protein microtubule functions in cancer cells, preventing cell division and inducing cell death . The oxetane ring’s presence is critical for the drug’s mechanism of action, highlighting the importance of oxetane derivatives in chemotherapy.

Enhancing Oral Bioavailability

The incorporation of oxetane rings into drug molecules has been shown to profoundly impact their oral bioavailability . This is a significant advantage in drug design, as oral administration is often preferred for its convenience and patient compliance.

Modulation of Drug Basicity

The electron-withdrawing nature of the oxetane ring can be utilized to modulate the basicity of adjacent nitrogen atoms in drug molecules . This subtle adjustment can lead to a lower overall lipophilicity of the drug, which can be beneficial for its absorption and distribution within the body.

Ring Expansion Reactions

3-(Bromomethyl)oxetane-3-carboxylic acid: can be used in ring expansion reactions to form larger cyclic structures, such as tetrahydrofurans (THFs) . These reactions are valuable in synthetic organic chemistry for constructing complex molecular architectures.

Generation of Spirocyclic Compounds

The oxetane ring can be employed in the generation of spirocyclic compounds, which are structures where two rings are joined at a single atom . These compounds have unique chemical and physical properties that make them attractive targets in synthetic chemistry and drug discovery.

Safety and Hazards

The safety information for 3-(Bromomethyl)oxetane-3-carboxylic acid includes hazard statements H302, H315, H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

3-(bromomethyl)oxetane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGGWEZKGGFKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CBr)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)oxetane-3-carboxylic acid | |

CAS RN |

1802048-89-0 |

Source

|

| Record name | 3-(bromomethyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2939812.png)

![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)

![1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2939831.png)

![N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939833.png)